Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[cyano-(4-methoxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-9-7-14(8-10-15)16(11-18)19-17(20)22-12-13-5-3-2-4-6-13/h2-10,16H,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKINGDAYQGVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with N-[cyano(4-methoxyphenyl)methyl]amine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective reactions at other functional groups.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Selected Carbamates
Key Observations :
- Naphthyl substituents () increase hydrophobicity, which may enhance membrane permeability but reduce solubility .
Table 2: Reaction Kinetics of Ultrasound vs. Conventional Methods ()
| Compound | Conventional Time (h) | Conventional Yield (%) | Ultrasound Time (h) | Ultrasound Yield (%) |
|---|---|---|---|---|
| 6a | 8.00 | 70 | 2.00 | 88 |
| 6b | 6.00 | 65 | 2.00 | 82 |
Physicochemical Properties
- Solubility: The cyano group increases polarity compared to hydrophobic analogs like Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate .
- Stability : Carbamates with electron-donating groups (e.g., 4-methoxy) exhibit longer half-lives in physiological conditions compared to halogenated derivatives () .
Biological Activity
Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate, a compound with significant potential in pharmacology, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive overview of its biological properties, including antibacterial activity, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C20H22N2O4
- Molar Mass : 354.4 g/mol
- Density : 1.25 ± 0.1 g/cm³ (Predicted)
- Boiling Point : 588.7 ± 50.0 °C (Predicted)
- pKa : 11.30 ± 0.20 (Predicted)
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O4 |
| Molar Mass | 354.4 g/mol |
| Density | 1.25 ± 0.1 g/cm³ |
| Boiling Point | 588.7 ± 50.0 °C |
| pKa | 11.30 ± 0.20 |
Biological Activity Overview
The compound exhibits a range of biological activities, particularly as an enzyme inhibitor and antibacterial agent.
Antibacterial Activity
Research indicates that this compound has demonstrated moderate to strong antibacterial properties against various strains of bacteria, including Salmonella typhi and Bacillus subtilis. Structure-activity relationship (SAR) studies suggest that modifications to the benzyl group can enhance antibacterial efficacy .
In vitro studies have shown that derivatives of this compound can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values indicating significant potency against resistant strains .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In silico studies indicate that certain structural modifications enhance binding affinity to these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease .
Case Studies and Research Findings
-
Study on Peptidomimetics :
A study focused on peptidomimetic compounds revealed that structural modifications similar to those in this compound could enhance inhibitory activity against SARS-CoV 3CL protease. The findings highlighted the importance of specific functional groups in influencing binding affinity and inhibitory potency . -
Antibacterial Efficacy :
In a comparative study of various derivatives, it was found that compounds with electron-withdrawing groups in the para-position exhibited decreased antibacterial activity, while those with electron-donating groups showed improved efficacy . -
Enzyme Binding Studies :
Molecular docking studies have provided insights into how this compound interacts with the active sites of AChE and BChE, revealing its potential as a therapeutic agent for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing benzyl carbamate derivatives like Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate?
- Methodological Answer : Synthesis typically involves coupling reactions between benzyl carbamate and substituted phenyl derivatives. For example, Pd-catalyzed C–N cross-coupling reactions are widely used to introduce aromatic substituents (e.g., 4-methoxyphenyl or cyano groups) . Multi-step protocols may include protection/deprotection strategies, such as using benzyloxycarbonyl (Cbz) groups, followed by nucleophilic substitution or condensation reactions. Reaction optimization often requires anhydrous conditions, catalysts like Pd(PPh₃)₄, and bases such as K₂CO₃ .
Q. How is the molecular structure of benzyl carbamate derivatives validated experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for confirming substituent positions and stereochemistry. Mass spectrometry (MS) provides molecular weight verification, while X-ray crystallography resolves crystal packing and hydrogen-bonding interactions, as demonstrated in similar carbamates with 4-methoxyphenyl groups . For example, intramolecular N–H⋯N hydrogen bonds and C–O⋯O–C interactions are often observed in crystallographic studies .
Advanced Research Questions
Q. How can researchers optimize reaction yields for benzyl carbamates with electron-withdrawing groups (e.g., cyano)?
- Methodological Answer : Yield optimization requires balancing steric and electronic effects. For cyano-containing derivatives, polar aprotic solvents (e.g., DMF or THF) enhance solubility, while slow addition of reagents minimizes side reactions. Evidence from analogous compounds shows that yields >90% are achievable with Pd catalysts and controlled stoichiometry of aryl halides . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may stem from assay variability, purity issues, or substituent effects. Researchers should:
- Standardize assays : Use consistent cell lines (e.g., MCF-7 for cancer) and negative controls.
- Validate purity : Employ HPLC (>95% purity) to rule out impurities affecting results .
- Compare substituent effects : For example, 4-methoxyphenyl derivatives often show enhanced activity due to improved lipophilicity, while cyano groups may alter electronic profiles .
Q. How can structure-activity relationship (SAR) studies be designed for benzyl carbamates targeting enzyme inhibition?
- Methodological Answer : SAR studies require systematic variation of substituents (e.g., methoxy, cyano, halogens) on the phenyl ring. For acetylcholinesterase (AChE) inhibition, introduce electron-donating groups (e.g., 4-methoxy) to enhance π-π stacking with active sites . Assay enzymatic activity using Ellman’s method with donepezil as a positive control. Molecular docking (e.g., AutoDock Vina) predicts binding modes, validated by mutagenesis studies .
Q. What analytical methods are suitable for detecting degradation products of benzyl carbamates under physiological conditions?
- Methodological Answer : Accelerated stability studies in simulated physiological buffers (pH 7.4, 37°C) coupled with LC-MS/MS identify hydrolysis products (e.g., free amines or carboxylic acids). For example, carbamate bonds are prone to enzymatic cleavage by esterases, generating benzyl alcohol and substituted phenyl intermediates . High-resolution MS (HRMS) and ¹H NMR track degradation kinetics and pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
